1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone
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Description
1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone is a useful research compound. Its molecular formula is C16H13ClFNO3 and its molecular weight is 321.73. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Intermolecular Interactions
The study of closely related compounds, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, reveals insights into the molecular structure and intermolecular interactions of similar compounds. These molecules adopt very similar conformations but exhibit different intermolecular interactions, such as hydrogen bonding, which influence their three-dimensional structure and potentially their reactivity and application in synthesis processes (Mahesha et al., 2019).
Synthesis and Structural Studies
Further research into uracil derivatives has shown the synthesis and characterization of compounds that share structural features with "1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone". These studies provide insights into the crystal structures, thermal stabilities, and interactions with DNA, showcasing the compound's potential as a building block for more complex molecules with specific biological or material properties (Yao et al., 2013).
Crystal Packing and Hydrogen Bonding
Investigations into the structures of two chalcones derived from 1-(1,3-benzodioxol-5-yl)ethanone highlight the significance of hydrogen bonding and crystal packing on the molecular properties. These studies are crucial for understanding how the molecular structure affects the physical properties of the compound, which could influence its applications in materials science or as a precursor in organic synthesis (Jasinski et al., 2008).
Organic Impurity Profiling
Research on organic impurity profiling of related compounds, such as methylone synthesized from catechol, indicates the importance of understanding the synthetic pathway and impurity profile for the quality control of chemical synthesis. This research could provide valuable insights for the synthesis of "this compound" and its related compounds, ensuring purity and consistency in applications (Heather et al., 2017).
Asymmetric Synthesis and Chiral Intermediates
The asymmetric synthesis of chiral intermediates, such as (S)-3-chloro-1-phenyl-1-propanol, using microbial reductases demonstrates the potential of biocatalysis in the synthesis of enantiomerically pure compounds. This research area could be relevant for the synthesis of chiral derivatives of "this compound", offering applications in pharmaceutical synthesis and chiral technology (Choi et al., 2010).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c17-12-8-11(2-3-13(12)18)19-6-5-14(20)10-1-4-15-16(7-10)22-9-21-15/h1-4,7-8,19H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXYDBIWSQVWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.